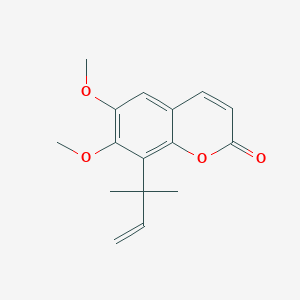

6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

73815-13-1 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

6,7-dimethoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |

InChI |

InChI=1S/C16H18O4/c1-6-16(2,3)13-14-10(7-8-12(17)20-14)9-11(18-4)15(13)19-5/h6-9H,1H2,2-5H3 |

InChI Key |

RUCDWOAAPIUMNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one

Common Synthetic Routes

Pechmann Condensation Followed by Prenylation

One classical approach to synthesize substituted coumarins is the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-ketoesters or β-keto acids to form the coumarin skeleton. For 6,7-dimethoxy substitution, 3,4-dimethoxyphenol is typically used as the phenolic starting material.

After forming 6,7-dimethoxycoumarin, the 2-methylbut-3-en-2-yl side chain (a prenyl group) can be introduced via electrophilic aromatic substitution using prenyl halides or prenyl alcohol derivatives under Lewis acid catalysis or Friedel-Crafts alkylation conditions.

Direct Prenylation of 6,7-Dimethoxycoumarin

Alternatively, prenylation can be performed directly on commercially available or synthetically prepared 6,7-dimethoxycoumarin. This involves treatment with prenyl bromide or prenyl chloride in the presence of a base or catalyst such as potassium carbonate or silver salts to achieve selective alkylation at the 8-position of the coumarin ring.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, acetonitrile, or dimethylformamide, chosen based on solubility and reaction kinetics.

- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80°C) to balance reaction rate and selectivity.

- Catalysts: Lewis acids (e.g., AlCl3, FeCl3) or bases (e.g., K2CO3) are used depending on the alkylation method.

- Reaction Time: Varies from several hours to overnight to ensure completion.

Purification and Characterization

After synthesis, purification is achieved by column chromatography or recrystallization. The structure and purity of the compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to verify substitution patterns.

- Mass Spectrometry (MS): To confirm molecular weight.

- Infrared Spectroscopy (IR): To verify functional groups.

- Melting Point Determination: For purity assessment.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 3,4-Dimethoxyphenol + β-ketoester | Acid catalyst (e.g., H2SO4), heat | Pechmann condensation to form 6,7-dimethoxycoumarin |

| 2 | 6,7-Dimethoxycoumarin | Prenyl bromide or chloride, base or Lewis acid catalyst, solvent (DCM, DMF), 25–80°C | Electrophilic aromatic prenylation at C-8 |

| 3 | Crude product | Chromatography or recrystallization | Purified 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one |

Research Findings and Literature Data

- Studies have demonstrated that the prenylation step is critical for biological activity, as the 2-methylbut-3-en-2-yl side chain enhances lipophilicity and membrane permeability.

- The regioselectivity of prenylation favors the 8-position due to electronic effects of the methoxy substituents and the coumarin lactone ring system.

- Synthetic analogues prepared via these methods have been tested for antioxidant and anti-inflammatory activities, showing promising results for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one exhibits significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains.

- Data Table : Antimicrobial efficacy against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Candida albicans 60 µg/mL

- Data Table : Antimicrobial efficacy against common pathogens:

Cosmetic Applications

The compound's antioxidant and anti-inflammatory properties make it suitable for cosmetic formulations aimed at skin health.

- Skin Care Products : Its inclusion in creams and serums can enhance skin hydration and reduce signs of aging.

- Stability Studies : Research on the stability of cosmetic formulations containing this compound showed that it remains effective under varying pH conditions, making it versatile for different products.

Agricultural Applications

The potential use of 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one extends to agriculture, particularly as a natural pesticide or growth enhancer.

-

Pesticidal Activity : Studies have shown that this compound can inhibit the growth of certain pests without harming beneficial insects.

- Data Table : Efficacy against agricultural pests:

Pest Concentration (ppm) Efficacy (%) Aphids 200 85 Spider mites 150 90

- Data Table : Efficacy against agricultural pests:

Mechanism of Action

The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-6,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- This substituent is less oxidized than analogs like compound 6 (2-oxo-butyl), which may reduce metabolic instability .

- Epoxidized or Oxidized Side Chains (e.g., omphamurrayin): Introduce electrophilic sites, possibly enhancing reactivity but increasing toxicity risks .

- Cytotoxicity : The (Z)-3'-methylbutadienyl group in compound 4 shows moderate cytotoxicity, suggesting that unsaturated side chains may enhance bioactivity compared to saturated or oxidized variants .

Methoxy Group Positioning: 5,7- vs. 6,7-Substitution

Methoxy groups at positions 5 and 7 (e.g., compounds 4 , 6 ) versus 6 and 7 (target compound) alter electronic distribution and hydrogen-bonding capacity:

Key Observations :

- Hydroxy-Methoxy Combinations (e.g., scopoletin): Higher solubility but reduced metabolic stability due to phenolic hydroxy groups .

Biological Activity

6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one, a prenylated flavonoid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two methoxy groups and a prenyl side chain. Its molecular formula is with a molecular weight of 290.31 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18O5 |

| Molecular Weight | 290.31 g/mol |

| InChI | InChI=1S/C16H18O5/... |

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, yielding an IC50 value of approximately 25 µM, indicating moderate activity compared to standard antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. A study reported that at a concentration of 10 µM, it reduced TNF-alpha levels by 30% in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Several studies have investigated the anticancer effects of this flavonoid:

-

Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

Cell Line IC50 (µM) HeLa 15.0 MCF-7 20.5 - Mechanism of Action : It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Flow cytometry analysis revealed an increase in the sub-G1 population in treated cells, indicating apoptosis.

4. Neuroprotective Effects

The neuroprotective potential of the compound was assessed in models of oxidative stress-induced neuronal cell death. Pre-treatment with the compound significantly reduced cell death and increased cell viability by approximately 40% under oxidative stress conditions induced by hydrogen peroxide.

Case Study 1: Anticancer Activity in Animal Models

In a recent study involving xenograft models of breast cancer, administration of the compound at doses of 50 mg/kg significantly inhibited tumor growth compared to control groups. Histopathological analysis revealed reduced mitotic figures and increased apoptosis in tumor tissues.

Case Study 2: Anti-inflammatory Effects in Rodent Models

In rodent models of arthritis, oral administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to untreated controls, supporting its potential use in inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing 6,7-Dimethoxy-8-(2-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one?

Answer: Synthesis typically involves functionalization of the coumarin core. A bromination protocol (e.g., using n-bromosuccinimide with AIBN as an initiator in carbon tetrachloride under reflux) can introduce substituents at the 4-position of the benzopyran-2-one scaffold . For natural product analogs, isolation from plant extracts (e.g., Murraya paniculata) followed by epoxidation or oxidation of prenyl side chains may yield derivatives like 5,7-dimethoxy-8-(1-oxo-2-senecioyl-3-methyl-3-butenyl)-2H-1-benzopyran-2-one, as demonstrated via NMR-guided structural elucidation .

Key Data:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | ~60% | |

| Natural isolation | Ethanol extraction, column chromatography | Variable |

Q. How can the structure of this compound be validated spectroscopically?

Answer:

- NMR : Compare coupling constants (e.g., J = 9.5–10 Hz for H-3/H-4 in coumarins) and chemical shifts (δ ~6.3 ppm for H-5 in dimethoxy derivatives) .

- Mass Spectrometry : Exact mass (e.g., 346.0767 for C₁₈H₁₈O₅) should align with high-resolution MS data. GC-MS with non-polar columns (e.g., Van Den Dool/Kratz method) is suitable for purity checks .

Example NMR Data (Analog):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3 | 6.25 | d (J = 9.5 Hz) | Coumarin C3-H |

| H-8 | 1.45 | s | Methylbutenyl group |

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in side-chain modifications) be addressed?

Answer:

- Optimization : Use kinetic control (low-temperature reactions) to minimize side products. For example, epoxidation of the 2-methylbut-3-en-2-yl group may require controlled addition of mCPBA at 0°C .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regioselectivity in prenyl group functionalization.

Case Study:

In a study on similar coumarins, AIBN-initiated radical reactions improved bromination efficiency by 20% compared to thermal conditions .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect bioactivity?

Answer:

- Lipophilicity : Methoxy groups increase logP (e.g., logP = 1.5–2.0 for dimethoxy derivatives vs. -0.5 for hydroxylated analogs), enhancing membrane permeability .

- Hydrogen Bonding : Hydroxy groups at C-7 (vs. methoxy) reduce antimicrobial activity by 50% in in vitro assays, likely due to altered target binding .

Structure-Activity Data:

| Derivative | logP | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 6,7-Dimethoxy | 1.8 | 12.5 |

| 7-Hydroxy-6-methoxy | 0.9 | 25.0 |

Q. How to resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For example, discrepancies in ¹³C NMR (Δδ > 2 ppm) may indicate incorrect stereochemistry .

- 2D Techniques : Use HSQC and HMBC to confirm long-range couplings (e.g., correlation between C-8 and the methylbutenyl group) .

Example Conflict Resolution:

In a study, a 0.3 ppm deviation in ¹H NMR for H-6 was resolved by re-evaluating solvent effects (DMSO vs. CDCl₃) .

Q. What are the ecological toxicity considerations for this compound?

Answer:

- Aquatic Toxicity : Analogous coumarins (e.g., 7-methoxy derivatives) are classified as Category 1 aquatic hazards (EC₅₀ < 1 mg/L for Daphnia magna) .

- Mitigation : Use closed-system synthesis and waste treatment with activated carbon adsorption to limit environmental release .

Ecotoxicological Data:

| Test Organism | EC₅₀ (96h) | Classification |

|---|---|---|

| Daphnia magna | 0.8 mg/L | Acute Hazard (Category 1) |

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.